molecular formula C12H12N2O2 B12049764 N-[3-(aminomethyl)phenyl]-2-furamide CAS No. 926227-00-1

N-[3-(aminomethyl)phenyl]-2-furamide

Cat. No.: B12049764
CAS No.: 926227-00-1
M. Wt: 216.24 g/mol
InChI Key: YFHUTGIMZXHIFQ-UHFFFAOYSA-N
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Description

Contextual Significance of Furamide Scaffolds in Medicinal Chemistry

Furamide scaffolds, characterized by a furan (B31954) ring connected to a nitrogen atom via a carbonyl group, are recognized as privileged structures in medicinal chemistry. This significance stems from their presence in a wide array of biologically active compounds. The furan ring itself is a versatile heterocyclic motif known to interact with various biological targets. When incorporated into a furamide structure, it can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to enzymes and receptors.

The amide bond is a fundamental component of peptides and proteins, and its presence in the furamide scaffold allows these molecules to mimic peptide structures and potentially modulate biological pathways. The stability and conformational properties of the amide linkage are well-understood, making it a reliable component in the design of new therapeutic agents. Research has demonstrated that derivatives of the furamide scaffold exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai

The exploration of furamide derivatives is an active area of research, with studies focusing on the synthesis of novel analogues and the evaluation of their therapeutic potential. For instance, certain N-(4-benzoylphenyl)-2-furamide derivatives have been investigated as potent antihyperlipidemic agents. nih.govresearchgate.net The adaptability of the furamide scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for drug discovery programs.

Scope of Academic Investigation Pertaining to N-[3-(aminomethyl)phenyl]-2-furamide

While extensive research specifically targeting this compound is not widely documented in publicly available literature, the academic investigation into this compound can be inferred from the broader interest in its constituent chemical motifs. The primary focus of such research would likely be in the realm of medicinal chemistry, given the established biological activities of related furamide and aminomethylphenyl structures.

A significant area of investigation would be the synthesis of this compound and its derivatives. This would involve exploring efficient synthetic routes to assemble the molecule, likely through the coupling of 2-furoic acid or its activated derivatives with 3-(aminomethyl)aniline. The synthesis would also likely include the preparation of a library of related compounds with modifications to the furan and phenyl rings to establish structure-activity relationships (SAR).

The potential biological activities of this compound would be a central theme of academic inquiry. Drawing parallels from similar compounds, research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent. ontosight.airjptonline.org The presence of the aminomethylphenyl group suggests that it could be investigated for its interaction with targets where this motif is known to be important, such as certain receptors or enzymes in the central nervous system. A study on substituted 2-(3-aminophenyl) oxazolopyridines as potential drug leads for Human African Trypanosomiasis highlights the therapeutic interest in the aminophenyl moiety. nih.gov

Below is a data table summarizing the key molecular features of this compound and the likely focus of academic research.

Molecular Feature Potential Area of Academic Investigation Rationale based on Analogous Compounds
Furamide Scaffold Antimicrobial, Antifungal, Anticancer, Anti-inflammatory ActivityDerivatives of furan and furamide have shown these biological activities in various studies. ontosight.airjptonline.org
Amide Linkage Modulation of Protein-Protein Interactions, Enzyme InhibitionThe amide bond is a key structural element in peptides and can mimic peptide interactions. nih.gov
Aminomethylphenyl Group CNS Receptor Binding, Kinase InhibitionThe aminophenyl moiety is present in various biologically active compounds targeting these systems. nih.gov
Overall Structure Structure-Activity Relationship (SAR) Studies, Synthesis of DerivativesTo optimize biological activity and pharmacokinetic properties.

Further academic investigation would likely involve computational studies, such as molecular docking, to predict the binding of this compound to various biological targets. This would help to guide the synthesis and biological evaluation of new derivatives with improved therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926227-00-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C12H12N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15)

InChI Key

YFHUTGIMZXHIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)CN

Origin of Product

United States

Synthetic Chemistry of N 3 Aminomethyl Phenyl 2 Furamide and Its Analogues

Strategic Approaches for N-[3-(aminomethyl)phenyl]-2-furamide Synthesis

The construction of the target molecule relies on a logical and efficient synthetic plan, which is developed through retrosynthetic analysis and subsequently refined by optimizing reaction conditions.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond, as this bond can be reliably formed through several well-established methods. amazonaws.com

This disconnection breaks the target molecule into two key precursors:

Precursor A: 2-furoic acid or an activated derivative thereof (e.g., 2-furoyl chloride).

Precursor B: 3-(aminomethyl)aniline.

Synthetic Pathway: The primary reaction is the acylation of the amino group of 3-(aminomethyl)aniline with a 2-furoic acid derivative. A common and effective method involves activating the carboxylic acid group of 2-furoic acid to make it more susceptible to nucleophilic attack by the amine. One straightforward approach is the conversion of 2-furoic acid to 2-furoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 3-(aminomethyl)aniline, typically in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be used to facilitate the amide bond formation directly from 2-furoic acid and 3-(aminomethyl)aniline. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) first activate the carboxylic acid, which then reacts with the amine. nih.gov

Optimizing the reaction is critical to maximize the yield and purity of the final product while minimizing reaction time and waste. Key parameters for optimization include the choice of solvent, temperature, catalyst, and the specific coupling reagents used.

Solvent Selection: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are commonly employed for amide coupling reactions to avoid side reactions with the solvent.

Temperature Control: The reaction temperature can influence the reaction rate and the formation of byproducts. While some highly reactive acyl chlorides may react at room temperature or below, other coupling methods might require heating to proceed at a reasonable rate.

Base/Catalyst: The choice and amount of base are crucial, especially in the acyl chloride method, to effectively scavenge the acid produced. In catalytic methods, the efficiency of the coupling agent is a key factor.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) helps determine the optimal reaction time to ensure complete conversion of the starting materials.

An example of an optimization study for the amide coupling step is presented in the table below.

EntryCoupling MethodSolventTemperature (°C)Yield (%)
12-Furoyl Chloride / Et3NDCM2575
22-Furoyl Chloride / Et3NTHF2572
3CDITHF4585
4CDIDMF4582

Synthetic Methodologies for this compound Derivatives

The synthesis of derivatives allows for the systematic modification of the molecule's structure to study structure-activity relationships. Modifications can be targeted at the phenyl ring, the aminomethyl substituent, or the furan (B31954) core.

Creating analogues with varied substituents on the phenyl ring or alterations to the aminomethyl linker is a common strategy.

Phenyl Ring Modification: To introduce substituents such as halogens, alkyl, or alkoxy groups onto the phenyl ring, the synthesis would start from a correspondingly substituted 3-aminobenzonitrile (B145674) or 3-nitrobenzylamine. For instance, using 4-chloro-3-(aminomethyl)aniline as the starting amine would yield a derivative with a chlorine atom on the phenyl ring.

Aminomethyl Substituent Modification: The aminomethyl group can also be a point of diversification. N-alkylation or N-acylation of the primary amine on the side chain could be achieved post-synthesis of the core structure, although this may require protective group strategies. A more direct approach is to use a precursor with a modified side chain, such as N-methyl-3-(aminomethyl)aniline, to produce an N-methylated final product.

The following table illustrates the synthesis of potential derivatives by varying the amine precursor.

Derivative NameRequired Amine PrecursorModification Site
N-[4-chloro-3-(aminomethyl)phenyl]-2-furamide4-chloro-3-(aminomethyl)anilinePhenyl Ring
N-[4-methyl-3-(aminomethyl)phenyl]-2-furamide4-methyl-3-(aminomethyl)anilinePhenyl Ring
N-[3-(1-aminoethyl)phenyl]-2-furamide3-(1-aminoethyl)anilineAminomethyl Substituent (Linker)
N-[3-(aminomethyl)phenyl]-N-methyl-2-furamide3-((methylamino)methyl)anilineAminomethyl Substituent (N-alkylation)

Modifying the furan ring provides another avenue for creating structural diversity. This is most readily accomplished by using a substituted 2-furoic acid as the starting material.

Commercially available or synthetically accessible derivatives of 2-furoic acid, such as 5-methylfuran-2-carboxylic acid or 5-bromofuran-2-carboxylic acid, can be used in the amide coupling reaction to generate analogues with substituents on the furan ring. The furan ring itself is also amenable to certain chemical transformations, such as cycloaddition reactions, which could be explored for further derivatization after the formation of the amide. rsc.org

The table below shows examples of derivatives with a modified furan core.

Derivative NameRequired Furan Precursor
5-Methyl-N-[3-(aminomethyl)phenyl]-2-furamide5-Methylfuran-2-carboxylic acid
5-Bromo-N-[3-(aminomethyl)phenyl]-2-furamide5-Bromofuran-2-carboxylic acid
N-[3-(aminomethyl)phenyl]thiophene-2-carboxamideThiophene-2-carboxylic acid (Bioisostere)

Green Chemistry Principles in Furamide Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical process. mdpi.comresearchgate.net

Key green chemistry considerations include:

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product. nih.gov Catalytic amide bond formation methods are generally superior to methods using stoichiometric coupling reagents or the acyl chloride route in terms of atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethanol (B145695) can significantly reduce environmental harm. nih.gov Similarly, avoiding toxic reagents where possible is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. rsc.org The development of highly efficient catalysts that allow for lower reaction temperatures is an active area of research.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. researchgate.net Catalytic processes generate less waste and can often be more efficient. For example, enzymatic or metal-based catalysts can be employed for amide synthesis under mild conditions.

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of furan-2-carboxamides can be made more sustainable and environmentally friendly.

Structure Activity Relationship Sar Studies of N 3 Aminomethyl Phenyl 2 Furamide

Pharmacophore Identification and Molecular Determinants of Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-[3-(aminomethyl)phenyl]-2-furamide, the key pharmacophoric features are believed to include:

The 2-furamide (B1196590) moiety: The furan (B31954) ring, an aromatic heterocycle, and the adjacent amide group are crucial for interaction with biological targets. The oxygen atom in the furan ring and the carbonyl oxygen and nitrogen atom of the amide can act as hydrogen bond acceptors and donors, respectively.

The phenyl ring: This aromatic ring provides a scaffold for the molecule and can engage in hydrophobic and π-π stacking interactions within the binding site of a target protein.

The aminomethyl group: The basic aminomethyl group at the meta-position of the phenyl ring is a key feature, likely involved in ionic interactions or hydrogen bonding with the target. The flexibility of the aminomethyl linker allows for optimal positioning of the amine group within the binding pocket.

The interplay of these features dictates the compound's affinity and selectivity for its biological targets. The spatial arrangement and electronic properties of these groups are the primary molecular determinants of the activity of this compound and its derivatives.

Correlating Structural Modifications with Biological Potency for this compound

Systematic modification of the chemical structure of this compound allows for the exploration of its SAR and the optimization of its biological potency for various therapeutic applications.

While direct SAR studies on this compound as an antimicrobial agent are limited, analysis of related furan-2-carboxamide derivatives provides valuable insights. The antimicrobial activity is often influenced by modifications to the furan ring, the phenyl ring, and the amide linker.

For instance, in a series of N-(4-bromophenyl)furan-2-carboxamide analogues, the parent compound itself showed the most effective activity against several drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA mdpi.com. Arylation of the bromo-substituent generally led to a decrease in antibacterial potency, suggesting that specific substitutions on the phenyl ring can significantly modulate activity mdpi.com.

Compound/Modification Target Organism Activity
N-(4-bromophenyl)furan-2-carboxamideA. baumannii, K. pneumoniae, E. cloacae, MRSAMost effective in the series mdpi.com
Arylated derivatives of N-(4-bromophenyl)furan-2-carboxamideA. baumannii, K. pneumoniae, E. cloacae, MRSAGenerally reduced activity compared to the parent compound mdpi.com
Furan-2-carboxamide derivatives with 2,4-dinitrophenylhydrazone moietyE. coliMost active towards this strain benthamdirect.com

This table is based on data from studies on related furan-2-carboxamide compounds and is intended to illustrate general SAR trends.

The furan-2-carboxamide scaffold has been explored for the development of non-peptide GnRH receptor antagonists nih.gov. SAR studies on this class of compounds have revealed several key determinants for potent antagonist activity.

Initial lead compounds featuring the furan-2-carboxamide template were found to be moderately potent GnRH receptor antagonists nih.gov. Further studies suggested that while the aminomethylphenyl group provides a crucial basic interaction point, modifications to other parts of the molecule are necessary to enhance binding affinity. For instance, the introduction of diaminopyrimidine moieties and a 2-S-tetrahydrofurylmethyl group in related furan-2-carboxamides led to superior in vitro activity, attributed to additional hydrophobic interactions with the receptor nih.gov. Interestingly, unlike many other non-peptide GnRH antagonists, some furan-2-carboxamide derivatives did not show species-dependent selectivity, which is a favorable characteristic for preclinical development nih.gov.

Modification on Furan-2-Carboxamide Scaffold Effect on GnRH Antagonist Activity
Guanidine moiety at R2Not crucial for binding affinity and can be substituted nih.gov
2-S-tetrahydrofurylmethyl groupProvides additional hydrophobic interactions, improving in vitro activity nih.gov
Diaminopyrimidine moietyMore potent and functionally active than mono-aminopyrimidine derivatives nih.gov

This table is based on SAR studies of a series of furan-2-carboxamide derivatives as GnRH antagonists and illustrates general trends.

The anticancer potential of this compound can be inferred from studies on related structures containing furan and aminomethylphenyl moieties. The furan ring is a component of many compounds with a wide spectrum of biological activities, including anticancer effects utripoli.edu.ly. Similarly, aminomethyl groups are present in various anticancer agents, where they often contribute to target binding and solubility.

In a study of benzoxazine (B1645224) and aminomethyl compounds derived from eugenol, derivatives containing a furan-2-ylmethyl group showed significant anticancer activity nih.gov. For example, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govijabbr.comoxazine exhibited the strongest activity in reducing cancer incidence and tumor weight in mice nih.gov. This suggests that the furan moiety can be a key contributor to the anticancer properties of a molecule.

Compound/Modification Cancer Model Observed Activity
6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govijabbr.comoxazineMice fibrosarcomaStrongest activity in reducing cancer incidence and tumor weight nih.gov
4-allyl-2-{[(furan-2-ylmethyl)-amino]-methyl}-6-methoxyphenolMice fibrosarcomaShowed anticancer activity nih.gov
Benzoxazine derivatives (more lipophilic)Mice fibrosarcomaSlightly better activity compared to aminomethyl derivatives nih.gov

This table is based on a study of aminomethyl compounds with a furan moiety and illustrates the potential contribution of these structural features to anticancer activity.

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry can play a profound role in the biological activity of a molecule by influencing its three-dimensional shape and, consequently, its ability to bind to a specific target. While there is no specific information available regarding the stereochemical influences on the SAR of this compound, it is a critical consideration for any chiral derivative.

If chiral centers were to be introduced into the molecule, for example, by substitution on the aminomethyl group or the furan ring, it is highly probable that the different enantiomers or diastereomers would exhibit different biological potencies and selectivities. This is a common observation in medicinal chemistry, where one stereoisomer is often significantly more active than the others. Therefore, should chiral derivatives of this compound be synthesized, a thorough investigation of their stereochemical properties and the impact on their biological activity would be essential.

Biological Target Interaction and Mechanistic Investigations of N 3 Aminomethyl Phenyl 2 Furamide

Identification and Characterization of Biological Targets of N-[3-(aminomethyl)phenyl]-2-furamide

No information is available in the public domain regarding the identification or characterization of biological targets for this compound.

Receptor Binding Affinities and Selectivity

There is no published data detailing the receptor binding affinities or selectivity profile of this compound.

Enzyme Inhibition or Activation Profiles

No studies have been found that report on the enzyme inhibition or activation profiles of this compound.

Molecular Mechanism of Action Elucidation for this compound

The molecular mechanism of action for this compound has not been elucidated in any available scientific literature.

Interaction with Cellular Pathways

There is no information available describing the interaction of this compound with any cellular pathways.

Biochemical Cascade Analysis

No biochemical cascade analyses involving this compound have been reported.

In Vitro Biological Assessment Methodologies for this compound

Specific in vitro biological assessment methodologies used to evaluate this compound could not be identified as no studies detailing such assessments have been published.

Cell-Free Assays for Target Engagement

Cell-free assays are fundamental tools in the initial stages of drug discovery to determine if a compound directly interacts with its intended biological target, such as a specific enzyme or receptor. These assays are conducted in a controlled, artificial environment, devoid of cellular structures, which allows for a focused study of the molecular interaction.

A common approach for assessing target engagement in a cell-free system is to measure the inhibition or modulation of a target protein's activity. For instance, if the target is a kinase, an assay could measure the transfer of a phosphate (B84403) group to a substrate. The presence of an inhibitory compound like "this compound" would lead to a decrease in this activity. Various detection methods, including fluorescence, luminescence, or radioactivity, can be employed to quantify the extent of inhibition and determine parameters such as the half-maximal inhibitory concentration (IC50).

Another cell-free technique is surface plasmon resonance (SPR), which can detect the binding of a compound to a target protein immobilized on a sensor chip in real-time. This method provides valuable data on the kinetics of the interaction, including the association and dissociation rates, thereby offering a detailed picture of the binding affinity.

Cell-Based Functional Screening Assays

Following the confirmation of direct target binding in cell-free systems, cell-based functional screening assays are employed to understand how a compound affects the biological activity of its target within a living cell. These assays provide a more physiologically relevant context, as they account for factors such as cell membrane permeability and intracellular metabolism.

For a compound like "this compound," a variety of cell-based assays could be developed depending on the biological role of its target. If the target is a receptor on the cell surface, an assay might measure downstream signaling events, such as the production of a second messenger or the activation of a reporter gene. For intracellular targets, assays could monitor changes in cell proliferation, apoptosis (programmed cell death), or the expression of specific genes.

The data from these functional assays are crucial for establishing a compound's mechanism of action and for validating its potential as a therapeutic agent. Results are often presented as dose-response curves, from which the half-maximal effective concentration (EC50) can be derived.

High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds for their biological activity. nih.gov This process utilizes automation and miniaturization to screen extensive compound libraries, which can contain hundreds of thousands to millions of individual molecules, against a specific biological target. nih.govcombichemistry.com

In the context of identifying novel drug candidates, a compound such as "this compound" could be part of a larger chemical library subjected to HTS. The screening process involves adding the compounds to the wells of microtiter plates containing the target and a detection system. A robotic system then measures the output from each well, identifying "hits" – compounds that exhibit the desired biological effect.

Computational and Theoretical Investigations of N 3 Aminomethyl Phenyl 2 Furamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies can provide deep insights into the stability, reactivity, and spectroscopic characteristics of N-[3-(aminomethyl)phenyl]-2-furamide.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical stability and reactivity

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT studies. Actual values would require specific calculations to be performed.

Molecular Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MEP analysis would highlight the reactive sites, such as the lone pairs on the oxygen and nitrogen atoms, which would be expected to be regions of negative potential.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the binding of a ligand, such as this compound, to a biological target like a protein or enzyme. These simulations can reveal the stability of the ligand-target complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. Such studies are crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Virtual Screening and Ligand-Based Drug Design (LBDD) Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If known active compounds for a particular target share structural similarities with this compound, this molecule could be identified as a potential hit.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. LBDD methods rely on the knowledge of other molecules that bind to the target of interest. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling can be used to build models that predict the biological activity of new compounds based on their structural features. These models could be used to design novel derivatives of this compound with potentially improved activity.

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. Data mining of chemical databases for compounds structurally related to this compound could uncover valuable information about their synthesis, properties, and biological activities. This can help in identifying trends and building predictive models for the properties of this compound itself and guide the design of new compounds with desired characteristics. Analysis of large datasets of furan-amide containing compounds, for instance, could reveal structure-activity relationships that are applicable to the target molecule.

Advanced Research Avenues and Future Perspectives for N 3 Aminomethyl Phenyl 2 Furamide

Development of Novel Analytical Techniques for N-[3-(aminomethyl)phenyl]-2-furamide Research

Detailed analytical techniques specifically validated for the detection and quantification of this compound have not been documented in peer-reviewed literature. However, the development of such methods is a critical first step in enabling robust research into its properties. Future investigations would likely focus on establishing and validating methods such as:

High-Performance Liquid Chromatography (HPLC): This technique would be fundamental for separating this compound from impurities or metabolites in various matrices. Method development would involve optimizing the mobile phase composition, stationary phase, flow rate, and detector wavelength to achieve adequate resolution and sensitivity.

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry would provide highly specific detection and structural confirmation of the compound. Determining the fragmentation pattern of this compound would be essential for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be indispensable for the structural elucidation and confirmation of synthesized this compound, providing detailed information about its atomic framework.

Fourier-Transform Infrared (FTIR) Spectroscopy: This method would be employed to identify the functional groups present in the molecule, confirming its structural integrity.

The validation of these analytical methods according to established guidelines (e.g., International Council for Harmonisation - ICH) would be imperative to ensure their accuracy, precision, linearity, and robustness for future research applications.

Exploration of Untapped Biological Applications for this compound

The biological activities of this compound remain largely unexplored. The furan-2-carboxamide moiety is a structural motif present in a variety of biologically active compounds, suggesting that this compound could possess therapeutic potential. A systematic investigation into its biological effects is a promising avenue for future research.

Initial screening could involve a broad panel of in vitro assays to identify potential areas of biological activity. Based on the structural similarities to other known bioactive molecules, which often possess antimicrobial, anti-inflammatory, or anticancer properties, the following areas represent logical starting points for investigation:

Antimicrobial Activity: Screening against a diverse panel of pathogenic bacteria and fungi could reveal potential utility as an anti-infective agent.

Anticancer Activity: Evaluation of cytotoxic effects against various cancer cell lines could uncover potential as an antineoplastic agent.

Enzyme Inhibition: Given that many drugs exert their effects by inhibiting specific enzymes, screening this compound against a library of relevant enzymes could identify specific molecular targets.

Should any of these initial screenings yield positive results, further, more focused studies would be warranted to determine the mechanism of action and to evaluate the compound's efficacy in more complex biological systems.

Rational Design Principles for Optimizing this compound Derivatives

Once a specific biological activity for this compound has been identified, the principles of rational drug design could be applied to optimize its properties. This would involve the synthesis and evaluation of a series of structural analogs to establish a Structure-Activity Relationship (SAR).

Key modifications to the parent molecule could include:

Substitution on the Phenyl Ring: The addition of various substituents (e.g., halogens, alkyl groups, nitro groups) to the phenyl ring could modulate the compound's electronic and steric properties, potentially enhancing its biological activity or altering its pharmacokinetic profile.

Modification of the Aminomethyl Group: Altering the nature of the aminomethyl group, for instance, through N-alkylation or acylation, could influence the compound's polarity and its ability to interact with biological targets.

Alterations to the Furan (B31954) Ring: While generally less common, modifications to the furan ring itself could be explored to fine-tune the molecule's properties.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be employed to guide the design of new derivatives with improved potency and selectivity.

Interdisciplinary Research Collaborations on this compound

Advancing the understanding of a novel compound like this compound would be significantly enhanced through interdisciplinary collaborations. The complexity of modern drug discovery and development necessitates a multifaceted approach, bringing together experts from various scientific fields.

Potential collaborative efforts could include:

Synthetic and Medicinal Chemists: To design and synthesize novel derivatives of this compound with optimized properties.

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to evaluate the biological activity, efficacy, and mechanism of action of the compound and its analogs.

Analytical Chemists: To develop and validate robust analytical methods for the quantification of the compound in biological matrices, which is essential for pharmacokinetic and metabolism studies.

Computational Chemists and Molecular Modelers: To perform in silico studies to predict the properties of new derivatives and to gain insights into the compound's interaction with its biological targets.

Such collaborative research would create a synergistic environment, accelerating the pace of discovery and providing a more comprehensive understanding of the potential of this compound.

Q & A

Q. What are the established synthetic routes for N-[3-(aminomethyl)phenyl]-2-furamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling 3-(aminomethyl)aniline with furan-2-carboxylic acid derivatives. A common method uses carbodiimide-mediated amidation in ethanol or methanol under reflux, followed by purification via column chromatography . Multi-step protocols (e.g., ester hydrolysis, acyl chloride formation) for analogous compounds suggest optimizing stoichiometry and solvent polarity to minimize side reactions .

Q. How is the structural identity of this compound validated post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the furan ring (δ 6.5–7.5 ppm for protons) and aminomethyl group (δ 3.8–4.2 ppm for CH₂NH₂) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 231.1) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) groups .

Q. What in vitro assays are used to screen the biological activity of this compound?

Standard assays include:

  • Antibacterial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, targeting cell wall synthesis pathways .
  • Enzyme Inhibition : Fluorescence-based assays for enzymes like β-lactamase or acetylcholinesterase, using substrate analogs (e.g., nitrocefin) .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic properties of this compound?

Molecular descriptors from PubChem (e.g., LogP, polar surface area) guide predictions of absorption and blood-brain barrier permeability. Density Functional Theory (DFT) calculations assess electron distribution at the aminomethyl group, which may influence metabolic stability via cytochrome P450 interactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by determining the crystal structure .
  • 2D NMR (COSY, HSQC) : Assign proton-proton coupling and carbon-proton correlations to distinguish regioisomers .
  • Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs) .

Q. How does substitution on the phenyl ring modulate bioactivity?

Fluorination at the para position (e.g., N-(3-amino-4-fluorophenyl) analogs) enhances metabolic stability by reducing oxidative deamination. Conversely, electron-withdrawing groups (e.g., nitro) may improve antibacterial efficacy by increasing electrophilicity at the furan ring .

Q. What in vivo models evaluate the anti-hyperlipidemic potential of this compound?

  • Rodent Models : High-fat diet-induced hyperlipidemic rats assess reductions in serum triglycerides and LDL cholesterol. Dosing regimens (10–50 mg/kg, oral) are monitored over 4–6 weeks, with lipid profiles analyzed via enzymatic assays .
  • Mechanistic Studies : Liver tissue homogenates are analyzed for HMG-CoA reductase activity to confirm target engagement .

Q. How can synthetic scalability be improved without compromising purity?

  • Flow Chemistry : Continuous synthesis reduces reaction time and byproduct formation .
  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reflux .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

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